molecular formula C10H12FNOS B7500943 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide

2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide

Cat. No. B7500943
M. Wt: 213.27 g/mol
InChI Key: KAFGLUUIXPBYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide, also known as FSDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in drug discovery, material science, and other areas of research.

Scientific Research Applications

2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has several potential applications in scientific research. One of the most significant areas of research is drug discovery. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has also been used in material science research due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide is not fully understood, but it is believed to interact with certain receptors in the brain. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide may also interact with other receptors, but further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects
2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has been shown to have several biochemical and physiological effects. In animal studies, 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has been shown to improve cognitive function and memory retention. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has also been shown to have analgesic effects, reducing pain perception in animal models. However, further research is needed to determine the full range of biochemical and physiological effects of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide is its unique structure, which makes it suitable for use in drug discovery and material science research. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide is relatively easy to synthesize, making it accessible for use in laboratory experiments. However, one limitation of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide is its potential toxicity. Further research is needed to determine the safety of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide and its potential side effects.

Future Directions

There are several future directions for research on 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide. One area of research is the development of new drugs based on 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide's structure and mechanism of action. 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide may also have applications in the development of new materials with unique properties. Further research is needed to fully understand the biochemical and physiological effects of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide, as well as its potential toxicity and safety. Overall, 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide has the potential to be a valuable tool for scientific research in various fields.

Synthesis Methods

The synthesis of 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide involves a series of chemical reactions that convert 2-fluorobenzenethiol to the final product. The first step involves the reaction of 2-fluorobenzenethiol with dimethylamine to form 2-(2-fluorophenylthio)-N,N-dimethylacetamide. This intermediate product is then treated with thionyl chloride to form the final product, 2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.

properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFGLUUIXPBYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)sulfanyl-N,N-dimethylacetamide

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